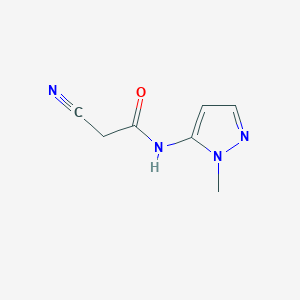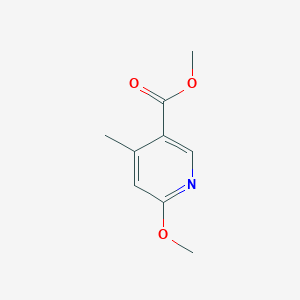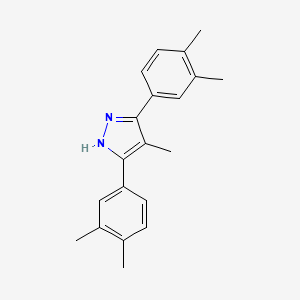![molecular formula C16H25BN2O5S B2512478 4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 2246696-15-9](/img/structure/B2512478.png)
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-”, also known as N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-sulfonamide, is a chemical compound with the molecular formula C16H25BN2O5S . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring, a phenyl ring, and a boronic ester group . The molecular weight is 368.26.Physical And Chemical Properties Analysis
This compound appears as a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Characterization
The compound has been involved in synthesis and characterization studies aimed at exploring its structural properties and potential applications in various fields, including materials science and organic synthesis. For instance, research has demonstrated the synthesis of sulfanilamide derivatives containing a boronate ester group, highlighting its crystallization in the triclinic space group and the Lewis-acid B atom's trigonal planar environment (Westcott et al., 2004). Another study focused on the synthesis, crystal structure, and DFT study of related compounds, providing insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Biological Activity
Research has also explored the biological activity of compounds related to "4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-." For example, compounds have been evaluated for their antimicrobial and anti-cancer properties, showing remarkable activity in specific applications. A study by Mamatha S.V et al. (2019) synthesized a derivative that showed significant anti-tuberculosis activity and superior antimicrobial activity (Mamatha S.V et al., 2019). Moreover, novel derivatives have been synthesized and evaluated for their anti-breast cancer activity, with some compounds exhibiting better activity against MCF7 cells than standard drugs (Praveen Kumar et al., 2021).
Material Science Applications
The compound and its derivatives have also found applications in material science, particularly in the development of new materials for technology applications. Research has included the synthesis of boronated phosphonium salts containing arylboronic acid and their evaluation for in vitro cytotoxicity and cellular uptake, indicating potential applications in medical and materials science (Morrison et al., 2010).
properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)13-6-5-7-14(12-13)18-25(20,21)19-8-10-22-11-9-19/h5-7,12,18H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNDKKJBOWCDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

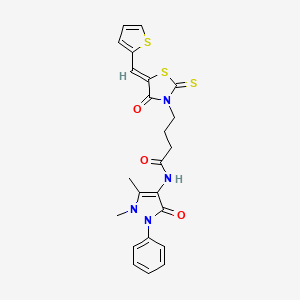
![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2512397.png)

![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)
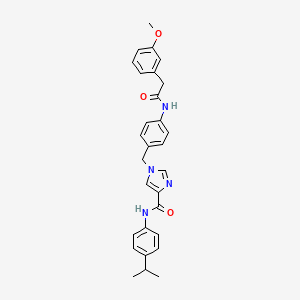
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)
![2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)
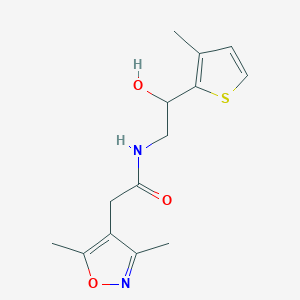
![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)
![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)
